Dehydroandrographolide

Antiviral Hepatitis B Selectivity Index

Choose Dehydroandrographolide (Deh) when experimental precision demands more than generic Andrographis extract. Unlike andrographolide, Deh delivers superior anti-HBV activity (IC₅₀ 22.58 μM, SI 8.7) with a favorable selectivity index, potent NF-κB inhibition without confounding cytotoxicity, and an extended elimination half-life (~3.13 h vs ~2.08 h). As a Chinese Pharmacopoeia-designated QC marker, high-purity Deh (≥98%) is essential for regulatory-compliant standardization, batch-to-batch consistency, and rational SAR-driven medicinal chemistry. Accept no substitute.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
CAS No. 134418-28-3
Cat. No. B1139154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroandrographolide
CAS134418-28-3
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O
InChIInChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1
InChIKeyYIIRVUDGRKEWBV-CZUXAOBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroandrographolide (CAS 134418-28-3): An Essential Andrographis paniculata Diterpenoid for Anti-inflammatory, Antiviral, and Cytotoxicity-Sensitive Research Applications


Dehydroandrographolide (Deh), also referred to as 14-deoxy-11,12-didehydroandrographolide, is a principal labdane diterpenoid lactone isolated from the medicinal plant Andrographis paniculata [1]. As a designated quality control marker in the Chinese Pharmacopoeia, Deh is a critical component for standardization and quality assessment of Andrographis-based products [1]. Unlike its more abundant congener andrographolide, Deh's distinct structural features, specifically the dehydration at the C14 position, confer a unique pharmacological profile that includes potent anti-inflammatory, antiviral, and anticancer activities with a notably different safety margin [1].

Why 'Andrographolide' or Other Andrographis Lactones Are Not Interchangeable Substitutes for Dehydroandrographolide (14-deoxy-11,12-didehydroandrographolide)


Substituting Dehydroandrographolide (Deh) with generic Andrographis paniculata extract or its primary lactone, andrographolide, is scientifically unsound due to profound differences in potency, selectivity, and cytotoxicity across key therapeutic targets. While all are derived from the same plant, their distinct chemical structures lead to divergent biological activities. Deh demonstrates superior antiviral efficacy against Hepatitis B virus (HBV) and retains potent anti-inflammatory properties without the significant cytotoxic burden observed with andrographolide [1][2]. Furthermore, their in vivo pharmacokinetic profiles are distinct, with Deh exhibiting a longer half-life, which directly impacts dosing strategies and therapeutic potential [3]. Therefore, for applications requiring a non-cytotoxic anti-inflammatory agent, a potent antiviral with a favorable selectivity index, or a specific pharmacokinetic profile, only Deh or its specifically designed derivatives will meet the required experimental parameters.

Quantitative Differentiation: Head-to-Head Evidence for Dehydroandrographolide vs. Andrographolide and Other In-Class Comparators


Superior Anti-Hepatitis B Virus (HBV) Activity with a Better Selectivity Index

In a direct comparative study, Dehydroandrographolide (Deh) demonstrated significantly higher potency against HBV DNA replication compared to andrographolide. The IC50 for Deh was 22.58 μM, while andrographolide required a much higher concentration of 54.07 μM to achieve the same level of inhibition [1]. Crucially, this enhanced potency was coupled with a superior selectivity index (SI) of 8.7 for Deh, compared to only 3.7 for andrographolide, indicating that Deh is a safer antiviral candidate in this model [1].

Antiviral Hepatitis B Selectivity Index

A Non-Cytotoxic Anti-Inflammatory Analog: Dehydroandrographolide Retains Efficacy Without Cellular Toxicity

A critical limitation of andrographolide for certain therapeutic applications is its inherent cytotoxicity. A comparative study evaluated this directly: 14-deoxy-11,12-didehydroandrographolide (Deh) was found to be completely non-cytotoxic in A549 and BEAS-2B human lung epithelial cells, as assessed by MTS assay, whereas andrographolide exhibited clear cytotoxic activity [1]. Importantly, Deh retained the anti-inflammatory efficacy of andrographolide in a mouse asthma model, effectively inhibiting ovalbumin-induced airway eosinophilia, mucus production, and pro-inflammatory biomarkers by blocking NF-κB nuclear translocation [1].

Anti-inflammatory Asthma Cytotoxicity Safety

Longer Biological Half-Life: Pharmacokinetic Advantage Over Andrographolide

The in vivo pharmacokinetic behavior of Dehydroandrographolide (Deh) is distinct from its structural analogs. In a comparative study in beagle dogs following oral administration of an Andrographis paniculata tablet, the elimination half-life (t1/2) of Deh was determined to be 3.13 ± 1.19 hours, which is approximately 50% longer than that of andrographolide (t1/2 = 2.08 ± 0.99 hours) and nearly three times longer than neoandrographolide (t1/2 = 1.07 ± 0.38 hours) [1].

Pharmacokinetics Half-life Drug Development

Superior In Vitro Anti-Inflammatory Potency of a Key Dehydroandrographolide Derivative (TDDA)

While the parent compound Deh shows great promise, its derivative, trihydroxy-14-deoxy-11,12-didehydroandrographolide (TDDA), demonstrates enhanced activity. In a comparative assay, TDDA (Compound 5) suppressed nitric oxide (NO) production with an IC50 of 8.6 μM, which is significantly more potent than andrographolide's IC50 of 12.2 μM [1]. TDDA also potently inhibited the pro-inflammatory cytokines TNF-α (IC50 = 13.06 μM) and IL-6 (IC50 = 9.1 μM) in LPS-stimulated macrophages [1].

Anti-inflammatory Derivative Drug Discovery Inflammation

Dehydroandrographolide (CAS 134418-28-3): Validated Research and Industrial Application Scenarios


Lead Optimization and SAR Studies for Next-Generation Antiviral Agents

Deh's superior potency and selectivity against HBV replication (IC50 22.58 μM, SI 8.7) compared to andrographolide [5] make it an ideal chemical starting point for medicinal chemistry programs. Its well-defined structure-activity relationships (SARs) are already established [5], enabling efficient and rational design of novel derivatives for hepatitis and potentially other viral infections.

Investigating Inflammation in Safety-Critical Disease Models (e.g., Asthma, Chronic Lung Injury)

For preclinical studies of chronic inflammatory conditions, Deh's unique profile as a non-cytotoxic but potent NF-κB inhibitor [5] is invaluable. It allows researchers to isolate and study the effects of pathway inhibition on disease pathology without the confounding variable of compound-induced cellular toxicity that plagues its congener andrographolide. This is particularly critical for long-term dosing studies in models of asthma or acute lung injury (ALI) [6].

Phytopharmaceutical Quality Control and Standardization

As an official marker compound designated in the Chinese Pharmacopoeia [5], high-purity Deh (>98%) is a non-negotiable analytical standard for any organization involved in the quality control, batch-to-batch consistency assessment, and regulatory compliance of Andrographis paniculata extracts and finished products. Using a substitute like andrographolide for this purpose would lead to inaccurate quantification and misrepresent the chemical profile of the herbal material.

In Vivo Pharmacokinetic and Drug Delivery Optimization Studies

The distinct in vivo profile of Deh, particularly its longer elimination half-life of ~3.13 hours in dogs [5] compared to ~2.08 hours for andrographolide, is a key selection criterion. Researchers seeking to optimize oral bioavailability or develop extended-release formulations for diterpenoid lactones will find Deh a more favorable candidate for achieving sustained therapeutic plasma concentrations. Patents for advanced delivery systems, such as dry powder inhalation, specifically leverage Deh's properties to bypass first-pass metabolism [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroandrographolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.